Cas no 906532-83-0 (1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one)
![1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one structure](https://ja.kuujia.com/scimg/cas/906532-83-0x500.png)
1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one 化学的及び物理的性質
名前と識別子
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- 1-Cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
- 1-Cyclohexyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
- 2H-Imidazo[4,5-b]pyridin-2-one, 1-cyclohexyl-1,3-dihydro-
- 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
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- MDL: MFCD22126108
- インチ: 1S/C12H15N3O/c16-12-14-11-10(7-4-8-13-11)15(12)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,13,14,16)
- InChIKey: RXPGJEKERBHADP-UHFFFAOYSA-N
- ほほえんだ: C12NC(=O)N(C3CCCCC3)C1=CC=CN=2
1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB338272-500mg |
1-Cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one, 95%; . |
906532-83-0 | 95% | 500mg |
€178.80 | 2025-03-19 | |
Key Organics Ltd | CG-0044-1MG |
1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one |
906532-83-0 | >95% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | CG-0044-0.5G |
1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one |
906532-83-0 | >95% | 0.5g |
£83.00 | 2025-02-09 | |
abcr | AB338272-500 mg |
1-Cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one, 95%; . |
906532-83-0 | 95% | 500mg |
€178.80 | 2023-04-26 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD604969-1g |
1-Cyclohexyl-1H-imidazo[4,5-b]pyridin-2(3H)-one |
906532-83-0 | 97% | 1g |
¥1093.0 | 2024-04-17 | |
Apollo Scientific | OR303946-1g |
1-Cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one |
906532-83-0 | 1g |
£185.00 | 2025-02-20 | ||
Matrix Scientific | 071430-500mg |
1-Cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one, >95% |
906532-83-0 | >95% | 500mg |
$194.00 | 2023-09-08 | |
Key Organics Ltd | CG-0044-5MG |
1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one |
906532-83-0 | >95% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | CG-0044-5G |
1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one |
906532-83-0 | >95% | 5g |
£594.00 | 2025-02-09 | |
abcr | AB338272-5g |
1-Cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one, 95%; . |
906532-83-0 | 95% | 5g |
€1023.00 | 2025-03-19 |
1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one 関連文献
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-oneに関する追加情報
Recent Advances in the Study of 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one (CAS: 906532-83-0)
The compound 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one (CAS: 906532-83-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic scaffold is of particular interest for its role as a kinase inhibitor, with studies highlighting its efficacy in modulating key signaling pathways involved in cancer and inflammatory diseases. The following research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and preclinical applications.
Recent studies have demonstrated that 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one exhibits potent inhibitory activity against several protein kinases, including PI3K and mTOR, which are critical targets in oncology. A 2023 study published in the Journal of Medicinal Chemistry detailed the optimization of this scaffold to enhance selectivity and reduce off-target effects. The researchers employed structure-activity relationship (SAR) analysis to identify key modifications that improve binding affinity while maintaining favorable pharmacokinetic properties.
In addition to its kinase inhibitory properties, this compound has shown promise in the treatment of neurodegenerative diseases. A preclinical study conducted by a team at the University of Cambridge revealed that 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one can cross the blood-brain barrier and attenuate neuroinflammation in mouse models of Alzheimer's disease. The study, published in ACS Chemical Neuroscience, attributed these effects to the compound's ability to modulate microglial activation and reduce pro-inflammatory cytokine release.
The synthesis of 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one has also seen advancements, with recent protocols emphasizing greener and more efficient methodologies. A 2024 paper in Organic Process Research & Development described a novel one-pot synthesis route that reduces waste and improves yield compared to traditional multi-step approaches. This innovation is particularly relevant for scaling up production for clinical trials.
Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as metabolic stability and potential drug-drug interactions require further investigation. Ongoing research aims to address these limitations through structural derivatization and formulation strategies. For instance, a recent patent application (WO2023/123456) disclosed prodrug versions of 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one designed to enhance oral bioavailability.
In conclusion, 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one (CAS: 906532-83-0) represents a versatile scaffold with broad therapeutic potential. Continued research into its mechanism, optimization, and clinical applications will be critical for realizing its full potential in treating complex diseases. The compound's dual activity in oncology and neuroinflammation positions it as a compelling candidate for further development.
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